5-(Aminomethyl)-2-methoxyaniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “5-(Aminomethyl)-2-methoxyaniline dihydrochloride” is a complex organic molecule. It likely contains an aniline group (a benzene ring with an attached amino group), a methoxy group (an oxygen atom bonded to a methyl group), and an aminomethyl group (a methyl group with an attached amino group). The “dihydrochloride” indicates that there are two chloride ions associated with the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other types of organic reactions .Wirkmechanismus
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Aminomethyl)-2-methoxyaniline dihydrochloride involves the reaction of 2-methoxyaniline with formaldehyde and hydrogen chloride gas in the presence of a reducing agent.", "Starting Materials": [ "2-methoxyaniline", "Formaldehyde", "Hydrogen chloride gas", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-methoxyaniline in an appropriate solvent", "Step 2: Add formaldehyde to the reaction mixture and stir", "Step 3: Bubble hydrogen chloride gas through the reaction mixture", "Step 4: Add a reducing agent to the reaction mixture", "Step 5: Isolate the product and purify it by recrystallization", "Step 6: Obtain the final product, 5-(Aminomethyl)-2-methoxyaniline dihydrochloride" ] } | |
CAS-Nummer |
102677-72-5 |
Molekularformel |
C8H13ClN2O |
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
5-(aminomethyl)-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4H,5,9-10H2,1H3;1H |
InChI-Schlüssel |
PDVNEBNLHOAVQC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN)N.Cl.Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN)N.Cl |
Synonyme |
5-(AMINOMETHYL)-2-METHOXYANILINE DIHYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.